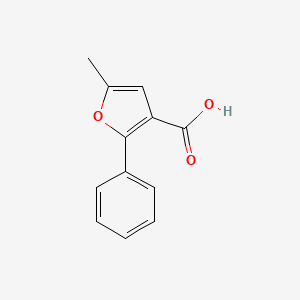

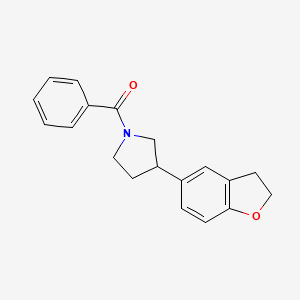

5-Methyl-2-phenylfuran-3-carboxylic acid

Vue d'ensemble

Description

5-Methyl-2-phenylfuran-3-carboxylic acid, also known as MPFA, is a chemical compound that belongs to the furan family. It is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. MPFA is a versatile molecule that can be used as a building block for the synthesis of various bioactive compounds. In

Applications De Recherche Scientifique

-

Electrocatalytic Oxidation of 5-Hydroxymethylfurfural to 2,5-Furandicarboxylic Acid

- Application : This process involves the electrochemical oxidation of 5-hydroxymethylfurfural (HMF), a biomass-based platform compound, to 2,5-furandicarboxylic acid (FDCA). FDCA is a monomer with high added value and is used in the synthesis of important polymers such as polyesters, polyurethanes, and polyamides .

- Method : The process involves the use of electrode materials and catalysts. The reaction mechanisms, catalyst structures, and coupling reactions are discussed in the research .

- Results : The research provides a guide for the electrochemical oxidation of furfural and the development of advanced electrocatalyst materials for the implementation and production of renewable resources .

-

Efficient Synthesis of 5-Methyl-2-Furancarboxylic Acid

- Application : The research presents a novel route to the sustainable synthesis of 5-Methyl-2-Furancarboxylic Acid (MFA) from bio-renewable 5-hydroxymethyl-2-furancarboxylic acid (HMFA). MFA is an important substituted furoic acid with versatile applications .

- Method : The process involves the direct cleavage of the C–OH bond in HMFA at ambient temperature using Pd/C catalysts .

- Results : The research achieved a high yield of 94.5% at 30 °C and 3.0 MPa H2 in tetrahydrofuran .

-

Selective Hydrogenolysis of Bio-renewable 5-Hydroxymethyl-2-furancarboxylic Acid

- Application : This research presents a novel route to the sustainable synthesis of 5-Methyl-2-Furancarboxylic Acid (MFA) from bio-renewable 5-hydroxymethyl-2-furancarboxylic acid (HMFA). MFA is an important substituted furoic acid with versatile applications .

- Method : The process involves the direct cleavage of the C–OH bond in HMFA at ambient temperature using Pd/C catalysts .

- Results : The research achieved a high yield of 94.5% at 30 °C and 3.0 MPa H2 in tetrahydrofuran .

-

Furan Platform Chemicals Beyond Fuels and Plastics

- Application : This perspective offers a brief look at the manufacture and uses of furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) .

- Method : The article discusses the difficulties encountered when a secondary FPC, 2,5-furandicarboxylic acid, moves from the lab to large-scale manufacture .

- Results : The main purpose of the article is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs .

-

Synthesis of Chiral Furans

- Application : Furan compounds can be transformed into a plethora of methods allowing the direct or indirect transformation of biomass into more or less enantiopure chiral compounds containing a furan unit .

- Method : The article discusses the types of reactions applicable to FPCs and a variety of methods for the synthesis of chiral furans .

- Results : Many of these compounds can serve as substrates for a variety of syntheses including total syntheses .

-

Furan in Food

- Application : Furan is found in various food products, especially those that have undergone heat treatment .

- Method : The substance is formed during thermal processing, such as canning and jar sterilization, and is prevalent in coffee, baby food, and canned goods .

- Results : Although the levels present in food are low, long-term exposure can potentially pose a health risk, making it an ongoing topic of research in food safety and health .

Propriétés

IUPAC Name |

5-methyl-2-phenylfuran-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-8-7-10(12(13)14)11(15-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CASZQQKUMVLKBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30974684 | |

| Record name | 5-Methyl-2-phenylfuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30974684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-2-phenylfuran-3-carboxylic acid | |

CAS RN |

5926-07-8 | |

| Record name | 5-Methyl-2-phenylfuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30974684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

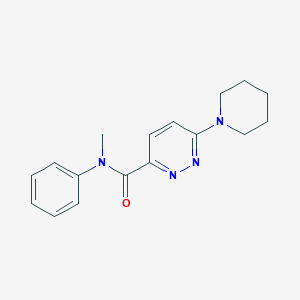

![5-Tert-butyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2377333.png)

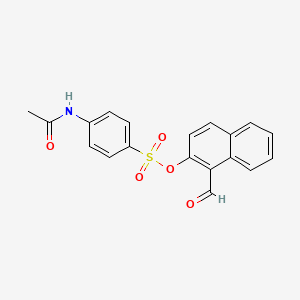

![2-(benzo[d]isoxazol-3-yl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)acetamide](/img/structure/B2377343.png)

![4,6-Bis[4-chloro-3-(trifluoromethyl)phenoxy]-2-(methylsulfanyl)pyrimidine](/img/structure/B2377344.png)

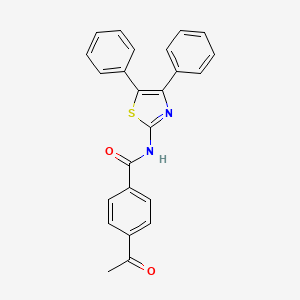

![N-(4-ethylphenyl)-2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2377346.png)